Lipophilicity (XLogP3) Comparison: 4-Chloro-2-(difluoromethoxy)benzoic Acid vs. 4-(Difluoromethoxy)benzoic Acid
The target compound exhibits a calculated XLogP3 value of 2.9, which is higher than the 1.8 calculated for the non-chlorinated analog 4-(difluoromethoxy)benzoic acid . This difference of +1.1 log units indicates a substantial increase in lipophilicity conferred by the 4-chloro substituent, which is expected to enhance passive membrane permeability and potentially improve oral bioavailability or blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-(Difluoromethoxy)benzoic acid (XLogP3 = 1.8) |
| Quantified Difference | Δ = +1.1 log units |
| Conditions | Calculated values; not experimentally determined |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability, a critical parameter for intracellular target engagement and CNS drug development.
- [1] NBInno. The Role of Fluorine and Difluoromethoxy Groups in Chemical Intermediates. 2025. View Source
